molecular formula C20H22O8 B11150342 Diethyl 2,2'-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetate

Diethyl 2,2'-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetate

Cat. No.: B11150342
M. Wt: 390.4 g/mol
InChI Key: HYGLVMBJHJRCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a chemical compound with the molecular formula C21H26O8. It belongs to the class of chromene derivatives and exhibits interesting properties due to its unique structure .

Preparation Methods

Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is limited. It is likely that research and development in this area are ongoing.

Chemical Reactions Analysis

Reactivity:: Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate may undergo various chemical reactions, including:

  • Ester hydrolysis
  • Esterification
  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Ester hydrolysis: Acidic or basic conditions
  • Esterification: Acid-catalyzed reaction with alcohol
  • Oxidation: Oxidizing agents (e.g., KMnO4, CrO3)
  • Reduction: Reducing agents (e.g., LiAlH4, NaBH4)
  • Substitution: Nucleophilic substitution reactions

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in materials science or as intermediates in drug development.

Mechanism of Action

The precise mechanism by which Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 2-[[9-(2-ethoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate

InChI

InChI=1S/C20H22O8/c1-3-24-17(21)10-26-12-8-15(27-11-18(22)25-4-2)19-13-6-5-7-14(13)20(23)28-16(19)9-12/h8-9H,3-7,10-11H2,1-2H3

InChI Key

HYGLVMBJHJRCDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OCC

Origin of Product

United States

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